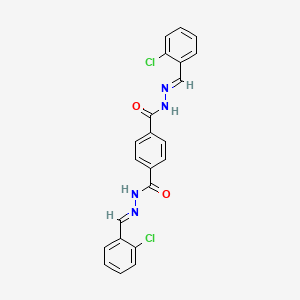
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
概要
説明
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C16H17N3O6 It is characterized by the presence of three methoxy groups attached to a benzene ring, a nitrophenyl group, and a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The benzohydrazide moiety can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
- 3,4,5-trimethoxy-N’-(3-nitrophenyl)benzohydrazide
- 3,4,5-trimethoxy-N’-(2-nitrophenyl)benzohydrazide
- 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide
Uniqueness
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of three methoxy groups also enhances its solubility and potential interactions with other molecules .
特性
IUPAC Name |
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-23-13-8-10(9-14(24-2)15(13)25-3)16(20)18-17-11-4-6-12(7-5-11)19(21)22/h4-9,17H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPEKVVWBAMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-PHENYLBUTYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B3841858.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-iodobenzoate](/img/structure/B3841862.png)





![1-tert-butyl-4-{[methyl(6-methyl-2-propylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B3841894.png)


![N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide](/img/structure/B3841914.png)



